molecular formula C9H10Cl2N4O B12282669 N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine

N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine

Katalognummer: B12282669
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: ONSSIMJINPLRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a guanidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine typically involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with N,N-dimethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine oxide, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dichloropyridin-4-ylboronic acid
  • 2,6-Dichloropyridine-4-carboxylic acid
  • N,N-Dimethylguanidine

Uniqueness

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is unique due to its specific combination of a dichloropyridine ring and a dimethylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H10Cl2N4O

Molekulargewicht

261.10 g/mol

IUPAC-Name

2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide

InChI

InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16)

InChI-Schlüssel

ONSSIMJINPLRLY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.